
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that is currently being researched for its potential applications in treating cancer and autoimmune diseases.
Scientific Research Applications
Anticancer Activity
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been synthesized and tested for anticancer activity. Compounds in this series demonstrated significant anticancer activity, inhibiting tubulin polymerization, a crucial process in cancer cell division. This inhibition was superior to that of E7010, a known tubulin polymerization inhibitor. The compounds induced apoptosis in cancer cells through caspase-9 activation and DNA fragmentation, offering promising avenues for cancer treatment (Kamal et al., 2014).
Metabolic Regulation
Nicotinamide N-methyltransferase (NNMT) regulates key aspects of nutrient metabolism in the liver and other tissues. NNMT's activity impacts glucose and cholesterol metabolism, with potential implications for metabolic diseases. Increased NNMT expression stabilizes sirtuin 1 protein, which plays a significant role in metabolic regulation (Hong et al., 2015).
Gastroprotection
1-Methylnicotinamide (MNA), a derivative of nicotinamide, exhibits gastroprotective properties. MNA reduces gastric lesions induced by stress, possibly through enhancing prostacyclin generation and sensory nerve action. This suggests potential therapeutic applications in managing gastric ulcers or stress-induced gastric damage (Brzozowski et al., 2008).
Corrosion Inhibition
Nicotinamide derivatives serve as effective corrosion inhibitors for mild steel in acidic environments. These compounds exhibit a mixed type of corrosion inhibition, affecting both anodic and cathodic processes. Their adsorption behavior follows the Langmuir isotherm model, highlighting their practical applications in industrial settings to prevent metal corrosion (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c1-9(2)11(8-22-6-5-19-21-22)20-13(23)10-3-4-12(18-7-10)14(15,16)17/h3-7,9,11H,8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLKAWITCAWITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2600643.png)
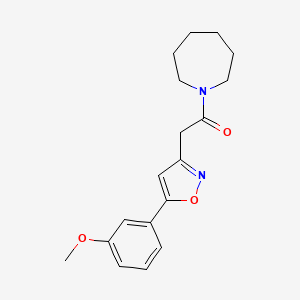
![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)
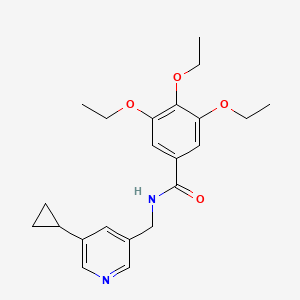
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2600647.png)
![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)
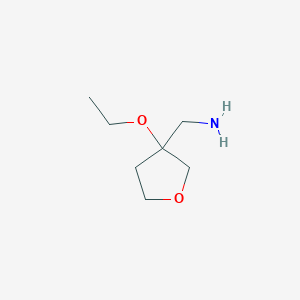
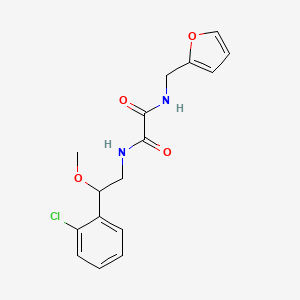
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600652.png)

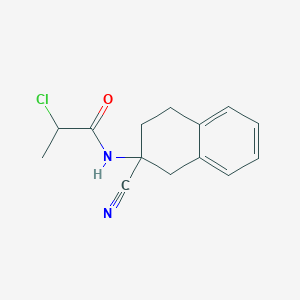
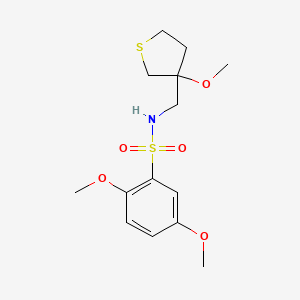
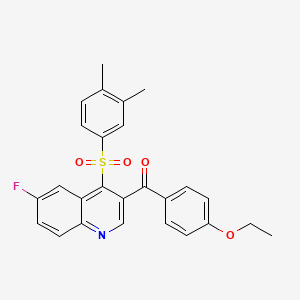
![N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-4-oxochromene-2-carboxamide](/img/structure/B2600664.png)